Cas no 2228620-65-1 (4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole)

4-(3-Bromo-2,4-dimethylphenyl)-1H-pyrazole is a brominated pyrazole derivative with a substituted phenyl ring, offering versatile reactivity for synthetic applications. The presence of the bromine atom at the 3-position and methyl groups at the 2- and 4-positions enhances its utility as an intermediate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex heterocyclic systems. Its pyrazole core contributes to potential pharmacological relevance, making it valuable in medicinal chemistry research. The compound’s structural features allow for selective functionalization, enabling tailored modifications for target-oriented synthesis. Suitable for controlled environments, it requires handling under inert conditions due to its sensitivity.
4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole structure
2228620-65-1 structure
商品名:4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole
CAS番号:2228620-65-1
MF:C11H11BrN2
メガワット:251.122441530228
CID:6308101
PubChem ID:165704128

4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole
    • 2228620-65-1
    • EN300-1938816
    • インチ: 1S/C11H11BrN2/c1-7-3-4-10(8(2)11(7)12)9-5-13-14-6-9/h3-6H,1-2H3,(H,13,14)
    • InChIKey: MOEBOGGMYCNNGU-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C)C=CC(C2C=NNC=2)=C1C

計算された属性

  • せいみつぶんしりょう: 250.01056g/mol
  • どういたいしつりょう: 250.01056g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 198
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 28.7Ų

4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1938816-5.0g
4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole
2228620-65-1
5g
$5635.0 2023-05-31
Enamine
EN300-1938816-5g
4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole
2228620-65-1
5g
$5635.0 2023-09-17
Enamine
EN300-1938816-10g
4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole
2228620-65-1
10g
$8357.0 2023-09-17
Enamine
EN300-1938816-0.1g
4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole
2228620-65-1
0.1g
$1711.0 2023-09-17
Enamine
EN300-1938816-10.0g
4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole
2228620-65-1
10g
$8357.0 2023-05-31
Enamine
EN300-1938816-0.05g
4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole
2228620-65-1
0.05g
$1632.0 2023-09-17
Enamine
EN300-1938816-0.25g
4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole
2228620-65-1
0.25g
$1789.0 2023-09-17
Enamine
EN300-1938816-0.5g
4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole
2228620-65-1
0.5g
$1866.0 2023-09-17
Enamine
EN300-1938816-2.5g
4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole
2228620-65-1
2.5g
$3809.0 2023-09-17
Enamine
EN300-1938816-1.0g
4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole
2228620-65-1
1g
$1944.0 2023-05-31

4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole 関連文献

4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazoleに関する追加情報

Introduction to 4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole (CAS No. 2228620-65-1)

4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole, identified by the Chemical Abstracts Service Number (CAS No.) 2228620-65-1, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic aromatic molecule has garnered attention due to its structural complexity and potential applications in medicinal chemistry. The presence of both bromine and methyl substituents on the phenyl ring, coupled with the pyrazole core, makes it a versatile scaffold for further derivatization and exploration.

The structural motif of 4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole consists of a pyrazole ring linked to a phenyl group that is substituted at the 3-position with a bromine atom and at the 2- and 4-positions with methyl groups. This specific arrangement imparts unique electronic and steric properties to the molecule, which are highly valuable in drug design. The bromine atom, in particular, serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse pharmacophores.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. Pyrazole derivatives have emerged as particularly promising candidates due to their broad spectrum of biological activities. The compound 4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole is no exception and has been explored in various preclinical studies for its potential role in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases.

One of the most compelling aspects of 4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole is its ability to serve as a building block for more complex molecules. Researchers have leveraged its scaffold to develop inhibitors targeting specific enzymes involved in disease processes. For instance, studies have shown that derivatives of this compound can interact with Janus kinases (JAKs), which are implicated in autoimmune disorders. The bromine substituent on the phenyl ring allows for facile introduction of other functional groups that can enhance binding affinity and selectivity.

The pharmaceutical industry has been particularly interested in exploring the potential of 4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole as an intermediate in the synthesis of small-molecule drugs. Its structural features make it an ideal candidate for generating libraries of compounds for high-throughput screening (HTS). This approach has led to the identification of several lead compounds with promising pharmacological profiles. Additionally, computational modeling studies have been employed to predict the binding modes of this compound with biological targets, further guiding medicinal chemists in optimizing its properties.

Recent advancements in synthetic methodologies have also contributed to the growing interest in 4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole. Techniques such as transition-metal-catalyzed reactions have made it possible to construct complex molecular architectures efficiently. These methods have enabled the preparation of analogs with modified substituents, allowing researchers to fine-tune their pharmacological properties. For example, replacing one of the methyl groups with an ethynyl moiety can introduce additional reactivity while preserving the core scaffold.

The biological activity of 4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole has been investigated across multiple disease models. In vitro studies have demonstrated its ability to inhibit the proliferation of certain cancer cell lines by modulating signaling pathways such as MAPK and PI3K/Akt. Furthermore, preclinical trials have shown that derivatives of this compound can exhibit anti-inflammatory effects by targeting cyclooxygenase (COX) enzymes or inhibiting inflammatory cytokines production.

The potential therapeutic applications extend beyond oncology and inflammation. Neurodegenerative diseases such as Alzheimer's and Parkinson's have also been areas of focus. The unique structural features of 4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole allow it to interact with amyloid-beta plaques or alpha-synuclein aggregates, which are hallmark pathological features of these conditions. Early-stage research suggests that this compound may help mitigate neuroinflammation and slow down disease progression.

The synthesis of 4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include bromination of appropriately substituted phenols followed by condensation with hydrazine derivatives under acidic conditions. Advances in catalytic systems have also enabled more sustainable synthetic strategies, reducing waste and improving atom economy.

The analytical characterization of this compound is crucial for ensuring its identity and purity before it can be used in further studies. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its structure and assess impurity profiles. These analytical methods provide detailed insights into the molecular environment and help ensure that the compound meets stringent quality standards.

In conclusion, 4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole (CAS No. 2228620-65-1) represents a valuable asset in pharmaceutical research due to its structural versatility and potential therapeutic applications. Its role as a scaffold for drug discovery continues to be explored across various disease areas, highlighting its importance in modern medicinal chemistry. As synthetic methodologies advance and our understanding of biological targets deepens, 4-(3-bromo-2,4-dimethylphenyl)-1H-pyrazole is poised to play an increasingly significant role in the development of next-generation therapeutics.

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